molecular formula C17H14O3 B11712543 2-(4-Ethoxyphenyl)-1H-indene-1,3(2H)-dione CAS No. 27533-97-7

2-(4-Ethoxyphenyl)-1H-indene-1,3(2H)-dione

Cat. No.: B11712543
CAS No.: 27533-97-7
M. Wt: 266.29 g/mol
InChI Key: OYBQKBPVEKHJTK-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-1H-indene-1,3(2H)-dione is an organic compound with a complex structure that includes an indene core substituted with an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)-1H-indene-1,3(2H)-dione typically involves the reaction of 4-ethoxybenzaldehyde with indan-1,3-dione under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the desired indene-dione structure. Common reagents used in this synthesis include strong acids like sulfuric acid or bases like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the dione to diols.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Diols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-(4-Ethoxyphenyl)-1H-indene-1,3(2H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)-1H-indene-1,3(2H)-dione involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)-1H-indene-1,3(2H)-dione: Similar structure but with a methoxy group instead of an ethoxy group.

    2-(4-Hydroxyphenyl)-1H-indene-1,3(2H)-dione: Contains a hydroxy group, leading to different chemical properties.

    2-(4-Methylphenyl)-1H-indene-1,3(2H)-dione: Substituted with a methyl group, affecting its reactivity and applications.

Uniqueness

2-(4-Ethoxyphenyl)-1H-indene-1,3(2H)-dione is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

27533-97-7

Molecular Formula

C17H14O3

Molecular Weight

266.29 g/mol

IUPAC Name

2-(4-ethoxyphenyl)indene-1,3-dione

InChI

InChI=1S/C17H14O3/c1-2-20-12-9-7-11(8-10-12)15-16(18)13-5-3-4-6-14(13)17(15)19/h3-10,15H,2H2,1H3

InChI Key

OYBQKBPVEKHJTK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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